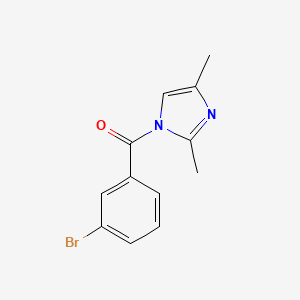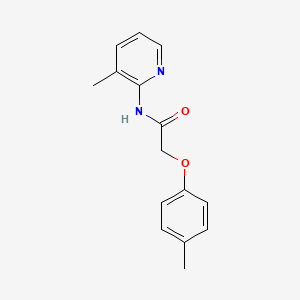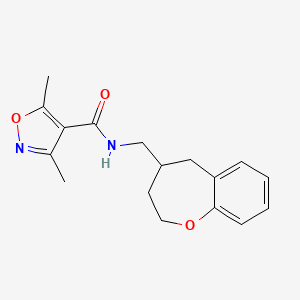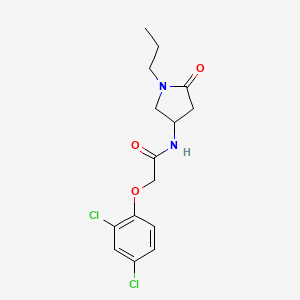
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole, also known as BMDI, is a chemical compound that has been the subject of scientific research due to its potential use in the field of medicinal chemistry. BMDI belongs to the imidazole class of compounds and is known to possess a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been the subject of scientific research due to its potential use in the field of medicinal chemistry. It has been shown to possess antitumor activity, and studies have been conducted to investigate its potential as a chemotherapeutic agent. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess a variety of biochemical and physiological effects. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Furthermore, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole in lab experiments is its relatively simple synthesis method. Additionally, 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole has been shown to possess a variety of biochemical and physiological effects, making it a versatile compound for use in various types of experiments. However, one limitation of using 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole. One area of interest is investigating its potential as a chemotherapeutic agent. Studies have shown that 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can induce apoptosis in cancer cells, and further research could explore its potential as a treatment for various types of cancer. Additionally, further studies could investigate its potential as an antimicrobial agent, as well as its anti-inflammatory properties. Finally, research could be conducted to better understand its mechanism of action, which could lead to the development of more effective treatments based on 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole.
Méthodes De Synthèse
1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole can be synthesized by reacting 3-bromobenzoyl chloride with 2,4-dimethylimidazole in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, where the 3-bromobenzoyl chloride reacts with the nitrogen atom of the imidazole ring to form 1-(3-bromobenzoyl)-2,4-dimethyl-1H-imidazole.
Propriétés
IUPAC Name |
(3-bromophenyl)-(2,4-dimethylimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-15(9(2)14-8)12(16)10-4-3-5-11(13)6-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROGNLLOXGGDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)
![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)

![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)

